molecular formula C12H9ClO B565752 5-Chloro-1-acenaphthenol CAS No. 1055321-78-2

5-Chloro-1-acenaphthenol

Cat. No.: B565752
CAS No.: 1055321-78-2
M. Wt: 204.653
InChI Key: SDQDVVZXKQGJTD-UHFFFAOYSA-N
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Description

5-Chloro-1-acenaphthenol is a chemical compound that belongs to the class of acenaphthene derivatives. It is characterized by a white to light yellow crystalline powder appearance and is soluble in organic solvents. This compound has gained significant attention in scientific research due to its potential biological and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of 5-Chloro-1-acenaphthenol involves the chlorination of 1-acenaphthenol. The process typically includes the use of chlorinating agents such as thionyl chloride or phosphorus pentachloride under controlled conditions to introduce the chlorine atom at the 5-position of the acenaphthenol ring .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the final product. The reaction mixture is then purified using techniques such as recrystallization or chromatography to obtain the desired compound .

Chemical Reactions Analysis

Types of Reactions: 5-Chloro-1-acenaphthenol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The compound can be reduced to form the corresponding alcohols.

    Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to replace the chlorine atom.

Major Products Formed:

    Oxidation: Formation of acenaphthenone derivatives.

    Reduction: Formation of acenaphthenol derivatives.

    Substitution: Formation of various substituted acenaphthenol derivatives depending on the nucleophile used.

Scientific Research Applications

5-Chloro-1-acenaphthenol has diverse applications in scientific research, including:

    Chemistry: Used as a precursor in the synthesis of pharmaceuticals, dyes, and organic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications due to its biological activities.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 5-Chloro-1-acenaphthenol involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or interact with cellular receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and biological context .

Comparison with Similar Compounds

    1-Acenaphthenol: A closely related compound with similar structural features but without the chlorine atom.

    5-Chloro-3-phenyl-1H-indole: Another compound with a similar chlorine substitution but different core structure.

Uniqueness: 5-Chloro-1-acenaphthenol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

5-chloro-1,2-dihydroacenaphthylen-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9ClO/c13-10-5-4-7-6-11(14)9-3-1-2-8(10)12(7)9/h1-5,11,14H,6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SDQDVVZXKQGJTD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C2=CC=CC3=C(C=CC1=C32)Cl)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9ClO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

204.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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